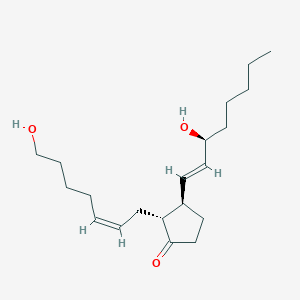![molecular formula C24H27ClFN3O2 B165730 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride CAS No. 135721-98-1](/img/structure/B165730.png)
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Vue d'ensemble
Description
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride: is a highly potent and selective full agonist of the 5-hydroxytryptamine 1A receptor. It is known for its unique binding mechanism and high efficacy in activating the 5-hydroxytryptamine 1A receptor. This compound has been extensively studied for its potential anxiolytic properties and its ability to modulate neurotransmitter systems .
Mécanisme D'action
Target of Action
S 14506 hydrochloride is a highly potent selective full agonist for the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .
Mode of Action
S 14506 hydrochloride interacts with its target, the 5-HT1A receptor, by binding between the agonist binding site and the G protein interaction switch site . This unique binding mechanism affects the activation mechanism of the receptor . It may display positive cooperativity, which means the binding of S 14506 hydrochloride to one 5-HT1A receptor can increase the probability of binding to other 5-HT1A receptors .
Biochemical Pathways
The 5-HT1A receptor is involved in several different biochemical pathways. When S 14506 hydrochloride binds to the 5-HT1A receptor, it can inhibit adenylate cyclase activity, decrease the production of cyclic adenosine monophosphate (cAMP), and reduce protein kinase A (PKA) activity. This leads to a decrease in the phosphorylation of various downstream targets, ultimately affecting neuronal excitability and neurotransmitter release .
Pharmacokinetics
It is soluble to 10 mm in ethanol and to 100 mm in dmso , which suggests it may have good bioavailability.
Result of Action
The activation of the 5-HT1A receptor by S 14506 hydrochloride can lead to various molecular and cellular effects. For example, it can inhibit the release of certain neurotransmitters, modulate the activity of certain ion channels, and alter the excitability of neurons . These effects can lead to changes in mood, anxiety, sleep, and other neurological functions .
Analyse Biochimique
Biochemical Properties
S 14506 hydrochloride plays a significant role in biochemical reactions. It interacts with 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors . The nature of these interactions involves the compound acting as an agonist for the 5-HT1A receptor and an antagonist for the 5-HT2A/2C and dopamine D2 receptors .
Cellular Effects
S 14506 hydrochloride influences cell function by interacting with various receptors. It impacts cell signaling pathways, gene expression, and cellular metabolism through its agonistic and antagonistic properties .
Molecular Mechanism
The molecular mechanism of S 14506 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors .
Metabolic Pathways
S 14506 hydrochloride is involved in metabolic pathways that interact with 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride involves multiple steps, starting from the appropriate benzamide derivative. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-fluorobenzoyl chloride with 2-(4-(7-methoxy-1-naphthyl)-1-piperazinyl)ethylamine under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride can undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.
Reduction: The compound can be reduced at the carbonyl group of the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride is used as a reference compound in the study of 5-hydroxytryptamine 1A receptor agonists. It helps in understanding the structure-activity relationship of similar compounds .
Biology: In biological research, this compound is used to study the role of 5-hydroxytryptamine 1A receptors in various physiological processes, including mood regulation and anxiety .
Medicine: The compound has potential therapeutic applications as an anxiolytic agent. It is being investigated for its ability to alleviate anxiety disorders without the side effects associated with traditional anxiolytics .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting the 5-hydroxytryptamine 1A receptor .
Comparaison Avec Des Composés Similaires
- 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
- Buspirone
- Tandospirone
Uniqueness: 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride is unique due to its high selectivity and potency for the 5-hydroxytryptamine 1A receptor. Unlike other similar compounds, it displays a unique binding mechanism that may involve positive cooperativity between the agonist binding site and the G protein interaction switch site .
Propriétés
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZKPKZVOLFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042628 | |
| Record name | S 14506 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135721-98-1 | |
| Record name | Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135721-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 14506 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-14506 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















